molecular formula C8H7BrO B143765 2-(3-Bromophenyl)oxirane CAS No. 131567-05-0

2-(3-Bromophenyl)oxirane

Cat. No. B143765
M. Wt: 199.04 g/mol
InChI Key: YUPLJNGZNHMXGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(3-Bromophenyl)oxirane” is a chemical compound with the CAS Number: 28022-44-8 . It has a molecular weight of 199.05 and its linear formula is C8H7BRO .


Molecular Structure Analysis

The InChI code for “2-(3-Bromophenyl)oxirane” is 1S/C8H7BrO/c9-7-3-1-2-6(4-7)8-5-10-8/h1-4,8H,5H2 . This code provides a standard way to encode the molecular structure using text.


Physical And Chemical Properties Analysis

“2-(3-Bromophenyl)oxirane” is a liquid at room temperature . It should be stored at 4 degrees Celsius .

Scientific Research Applications

Antimicrobial Applications

  • Antimicrobial Additives : 2-(3-Bromophenyl)oxirane derivatives have been used as antimicrobial additives in lubricating oils and fuels. The synthesis process involves stereoselective formation of trans-isomers, enhancing the antimicrobial properties of these compounds (Talybov, Akhmedova, & Yusubov, 2022).

Synthesis and Chemical Reactions

  • Ultrasonic Synthesis : The ultrasonic condition has been utilized for the synthesis of α-oxirane carboxylic acid, which further aids in the creation of regioselective diastereomeric adducts of camphor and heterocyclic compounds, exhibiting antibacterial properties (El‐sayed, Maher, El Hashash, & Rizk, 2017).
  • Thermolysis and Stereochemistry : Studies have shown that thermolysis of pentacoordinate 1,2-oxastibetane can afford oxirane with retention or inversion of configuration, depending on the presence of certain salts, highlighting the control over stereochemistry in chemical reactions (Uchiyama, Kano, & Kawashima, 2003).
  • Ring-Opening Polymerization : Research has explored the polymerization of 2,3-disubstituted oxiranes leading to polymers with potential applications as biomaterials or in contact lenses due to their ability to absorb significant amounts of water (Shih & Tirrell, 1984).

Pharmaceutical and Biological Relevance

  • Blood Glucose Lowering Activities : Certain 2-(phenylalkyl)oxirane-2-carboxylic acids, derived from 2-(3-Bromophenyl)oxirane, have shown notable blood glucose-lowering activities in studies, indicating potential therapeutic applications (Eistetter & Wolf, 1982).

Material Science

  • Polymers and Oligomers : The conversion of (2-Bromoethyl)oxirane to polymers has been studied, with findings indicating potential applications in creating elastomers and polyether-urethane hydrogels (Shih & Tirrell, 1984).

Safety And Hazards

The safety information for “2-(3-Bromophenyl)oxirane” includes several hazard statements: H226, H302, H341, H411 . These codes correspond to specific hazards associated with the compound. For example, H226 indicates that the substance is flammable, while H302 suggests that it may be harmful if swallowed .

properties

IUPAC Name

2-(3-bromophenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO/c9-7-3-1-2-6(4-7)8-5-10-8/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPLJNGZNHMXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80950711
Record name 2-(3-Bromophenyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80950711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)oxirane

CAS RN

28022-44-8
Record name 2-(3-Bromophenyl)oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28022-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-3-(epoxyethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028022448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-Bromophenyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80950711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-bromophenyl)oxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 3-bromostyrene (1.0 g, 5.46 mmol) in CH2Cl2 (10 mL) was cooled in an ice bath. 3-Chloroperoxybenzoic acid (57% pure) (1.82 g, 6.01 mmol) was added in one batch and the stirring was continued over 18 h. The reaction mixture was concentrated to a residue and diluted with CCl4 (20 mL). Precipitated m-chlorobenzoic acid was removed by filtration and the filtrate was washed with a 50:50 mixture of 5% aq. NaHCO3 and 5% aq. NaHSO3 (100 mL). The organic extract was dried over Na2SO4 and concentrated under reduced pressure to yield 0.80 g (64%) of product as a yellow oil. 1H NMR (CDCl3) δ2.74 (m, 1, CH), 3.14 (m, 1, CH--), 3.82 (m, 1, --CH--), 7.21 (m, 2, phenyl), 7.42 (m, 2, phenyl).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step Two
Yield
64%

Synthesis routes and methods II

Procedure details

1-Bromo-3-vinyl-benzene (5 g, 27.3 mmol) and 3-cyanopyridine (551 mg, 2.7 mmol) were added in CH2Cl2 (25 mL), Methyltrioxorhenium (VII) (34 mg, 0.137 mmol) and hydrogen peroxide (30%) (6.2 mL, 54.6 mmol) were added and the reaction mixture was stirred at room temperaute for 18 h. Sodium sulfite 1M (10 mL) and saturated sodium bicarbonate were added, the aqueous layer was extracted with CH2Cl2, and the combined organic layers were dried over anhydrous magnesium sulfate, filtered. The filtrate was concentrated in vacuo to provide the title compound as clear oil ((5.05 g, 93%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
551 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.2 mL
Type
reactant
Reaction Step Three
Quantity
34 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Bromophenyl)oxirane
Reactant of Route 2
2-(3-Bromophenyl)oxirane
Reactant of Route 3
Reactant of Route 3
2-(3-Bromophenyl)oxirane
Reactant of Route 4
Reactant of Route 4
2-(3-Bromophenyl)oxirane
Reactant of Route 5
Reactant of Route 5
2-(3-Bromophenyl)oxirane
Reactant of Route 6
Reactant of Route 6
2-(3-Bromophenyl)oxirane

Citations

For This Compound
12
Citations
A Tyagi, J Khan, N Yadav, R Mahato… - The Journal of Organic …, 2022 - ACS Publications
A novel and effective Brønsted acid-catalyzed chemoselective synthesis of bis(indolyl)alkanes and 3-alkyl indoles is reported. The selectivity of two significant indole derivatives is …
Number of citations: 3 pubs.acs.org
D Limnios, CG Kokotos - The Journal of Organic Chemistry, 2014 - ACS Publications
A cheap, mild, fast, and environmentally friendly oxidation of olefins to the corresponding epoxides is reported using polyfluoroalkyl ketones as efficient organocatalysts. Namely, 2,2,2-…
Number of citations: 98 pubs.acs.org
G Annunziato, C Spadini, M Marchetti, N Franko… - Pharmaceuticals, 2022 - mdpi.com
Antibacterial adjuvants are of great significance, since they allow one to downscale the therapeutic dose of conventional antibiotics and reduce the insurgence of antibacterial resistance…
Number of citations: 1 www.mdpi.com
AR Shelte, RN Khatal, S Pratihar - Applied Catalysis A: General, 2023 - Elsevier
The relocalization of charge at interfaces between metals and metal oxides can have significant implications for catalytic reactions, leading to improved efficiency and selectivity that …
Number of citations: 0 www.sciencedirect.com
J Magalhães, G Annunziato, N Franko… - Journal of Chemical …, 2018 - ACS Publications
Saturation transfer difference (STD) is an NMR technique conventionally applied in drug discovery to identify ligand moieties relevant for binding to protein cavities. This is important to …
Number of citations: 19 pubs.acs.org
C Guo, ZL Wu - Enzyme and Microbial Technology, 2017 - Elsevier
Cytochrome P450 enzymes are versatile biocatalysts with great potential in biotechnology. A new bacterial P450 was identified from the genome of Rhodococcus wratislaviensis NBRC …
Number of citations: 8 www.sciencedirect.com
IV Shpan'ko, IV Sadovaya - Russian journal of organic …, 2005 - search.ebscohost.com
The effects of temperature and structure of aryloxiranes on the rate of their reaction with 3, 5-dinitrobenzoic acid in acetonitrile are additive, and the process is entropy-controlled. …
Number of citations: 2 search.ebscohost.com
PK Maharana, T Sarkar, S Kar… - The Journal of …, 2023 - ACS Publications
Co-catalyzed stereospecific C–N and C–O bond formation of oxiranes with diaziridines has been accomplished to furnish tetrahydro-[1,3,4]-oxadiazines at room temperature. Optically …
Number of citations: 3 pubs.acs.org
D Basavaiah, SB Raju - Synthetic communications, 1995 - Taylor & Francis
2-Aryl-2-methyloxiranes are enantioselectively hydrolyzed with microsomal epoxide hydrolase from pig liver to provide 1, 2-diols containing a tertiary benzylic alcohol stereogenic …
Number of citations: 6 www.tandfonline.com
MH Lin, CK Kuo, WC Lin, YC Huang, YT Tsai, KY Liang… - Tetrahedron, 2013 - Elsevier
A method is described for carrying out indium-mediated allylation reactions of phenacyl bromides in aqueous solution that form homoallylic bromohydrins. By employing subsequent …
Number of citations: 10 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.